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molecular formula C3H5NO B125280 Ethyl isocyanate CAS No. 109-90-0

Ethyl isocyanate

Cat. No. B125280
M. Wt: 71.08 g/mol
InChI Key: WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Patent
US04051252

Procedure details

Analogously to Example 46, 0.05 mol of 3-amino-5-trifluoromethylindazole and 0.05 mol of ethyl isocyanate in 100 ml of pyridine give 3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide (melting point: 131°-132° C; 47% of theory) in 1 hour at 10°-15° C.
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([N:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:12][CH:13]=2)[C:8]([NH2:19])=[N:7]1)=[O:5])[CH3:2]>N1C=CC=CC=1>[NH2:19][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([C:15]([F:17])([F:16])[F:18])[CH:10]=2)[NH:6][N:7]=1.[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2]

Inputs

Step One
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)N1N=C(C2=CC(=CC=C12)C(F)(F)F)N
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=C(C=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mol
Name
Type
product
Smiles
C(C)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04051252

Procedure details

Analogously to Example 46, 0.05 mol of 3-amino-5-trifluoromethylindazole and 0.05 mol of ethyl isocyanate in 100 ml of pyridine give 3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide (melting point: 131°-132° C; 47% of theory) in 1 hour at 10°-15° C.
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([N:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:12][CH:13]=2)[C:8]([NH2:19])=[N:7]1)=[O:5])[CH3:2]>N1C=CC=CC=1>[NH2:19][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([C:15]([F:17])([F:16])[F:18])[CH:10]=2)[NH:6][N:7]=1.[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2]

Inputs

Step One
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)N1N=C(C2=CC(=CC=C12)C(F)(F)F)N
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=C(C=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mol
Name
Type
product
Smiles
C(C)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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